

Core Molecular Profile and Structural Elucidation

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Compound of Interest

Compound Name: **4-(1-Aminoethyl)benzonitrile**

Cat. No.: **B109050**

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4-(1-Aminoethyl)benzonitrile is a chiral molecule whose utility is intrinsically linked to its distinct structural features: a reactive primary amine, a metabolically robust cyano group, and an aromatic phenyl ring. This combination makes it a versatile scaffold in synthetic and medicinal chemistry.^[1] The molecule's properties are defined by its specific form, whether as a racemic mixture or as a purified enantiomer, typically supplied as a hydrochloride salt to improve solubility and stability.^[2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is the bedrock of its effective use in a research setting. Key identifiers and properties are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Formula	C ₉ H ₁₀ N ₂	C ₉ H ₁₁ ClN ₂	[3]
Molecular Weight	146.19 g/mol	182.65 g/mol	[3] [4]
CAS Number (Racemate)	86225-78-7	1177316-44-7	[3]
CAS Number (R-HCl)	N/A	911372-78-6	[4]
CAS Number (S-HCl)	N/A	911372-80-0	[2]
Appearance	Solid	White to off-white solid	[2]
Solubility	Insoluble in water	Soluble in water	[2] [5]

Structural Confirmation: A Spectroscopic Approach

Verifying the identity and purity of **4-(1-Aminoethyl)benzonitrile** is a critical, self-validating step in any experimental workflow. The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical Structure of **4-(1-Aminoethyl)benzonitrile**.

Expected Analytical Data Summary:

Technique	Feature	Expected Result	Rationale
¹ H NMR	Aromatic Protons	δ 7.4-7.8 ppm (multiplet, 4H)	Protons on the disubstituted benzene ring.
Methine Proton	δ ~4.2 ppm (quartet, 1H)	The CH proton is adjacent to a CH_3 group, causing splitting into a quartet.	
Amine Protons	δ ~1.5-2.5 ppm (broad singlet, 2H)	NH_2 protons often appear as a broad signal; chemical shift can vary.	
Methyl Protons	δ ~1.4 ppm (doublet, 3H)	The CH_3 group is adjacent to a single CH proton, causing splitting into a doublet.	
¹³ C NMR	Nitrile Carbon	δ ~118-120 ppm	Characteristic chemical shift for a nitrile ($\text{C}\equiv\text{N}$) carbon.
Aromatic Carbons	δ ~125-150 ppm	Multiple signals corresponding to the carbons of the benzene ring.	
Methine Carbon	δ ~50-55 ppm	The aliphatic carbon bonded to the nitrogen atom.	
Methyl Carbon	δ ~20-25 ppm	The terminal methyl carbon.	
IR Spectroscopy	Nitrile Stretch ($\text{C}\equiv\text{N}$)	2220-2240 cm^{-1} (strong, sharp)	A highly characteristic and strong absorption band for the nitrile functional group.

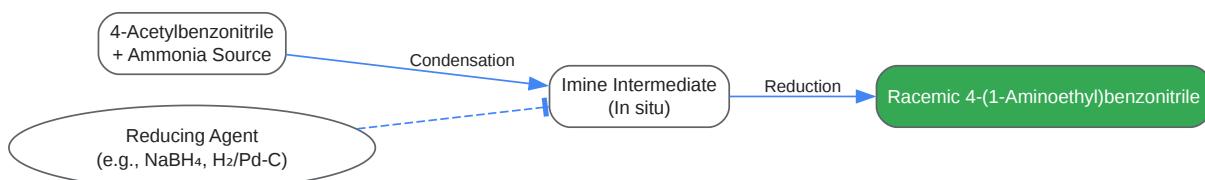
N-H Stretch	3300-3500 cm^{-1} (medium, broad)	Corresponds to the stretching vibrations of the primary amine.	
Aromatic C-H Stretch	$>3000 \text{ cm}^{-1}$	Characteristic C-H stretching for sp^2 hybridized carbons in the aromatic ring.	
Mass Spec (EI)	Molecular Ion (M^+)	$\text{m/z} = 146$	Corresponds to the molecular weight of the free base.
Major Fragment	$\text{m/z} = 131$	Represents the loss of the methyl group ($[\text{M}-15]^+$), a common fragmentation pattern.	

Synthesis and Chiral Resolution

The synthesis of **4-(1-Aminoethyl)benzonitrile** presents a common challenge in medicinal chemistry: the control of stereochemistry. The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective synthesis or chiral resolution a critical step.^[1]

General Synthetic Approach: Reductive Amination

A common and robust method for synthesizing the racemic compound is the reductive amination of 4-acetylbenzonitrile. This pathway is efficient and utilizes readily available starting materials.



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Caption: Workflow for Racemic Synthesis via Reductive Amination.

Protocol: Racemic Synthesis

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-acetylbenzonitrile in a suitable solvent like methanol.
- Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. Stir at room temperature to facilitate the *in situ* formation of the imine intermediate.
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent (e.g., sodium borohydride) portion-wise.
 - Expertise Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the imine without affecting the nitrile group.
- Quenching & Workup: After the reaction is complete (monitored by TLC), slowly add water to quench any remaining reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in *vacuo*.
- Validation: The crude product should be analyzed via ¹H NMR to confirm the structure before proceeding to purification, typically by column chromatography or conversion to the HCl salt and recrystallization.

Enantioselective Synthesis: Enzymatic Kinetic Resolution

To isolate a single enantiomer, enzymatic kinetic resolution of the racemic amine is a powerful and green chemistry technique. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the fast-reacting (acylated) enantiomer from the slow-reacting (unreacted) one.[1]

Protocol: Lipase-Catalyzed Kinetic Resolution

- Enzyme Preparation: Immobilized *Candida antarctica* lipase B (CAL-B) is suspended in a non-polar organic solvent (e.g., toluene or hexane) in a reaction vessel.
 - Expertise Note: Non-polar solvents are essential. They prevent denaturation of the enzyme and minimize unwanted side reactions, thereby maximizing both the reaction rate and the enantioselectivity (E-value).
- Substrate Addition: Add racemic **4-(1-Aminoethyl)benzonitrile** to the suspension.
- Acyl Donor: Add a suitable acyl donor, such as ethyl acetate. The enzyme will catalyze the transfer of the acetyl group to one of the amine enantiomers.
- Reaction Monitoring: The reaction is monitored over time, typically by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining unreacted amine.
- Separation: Once the target conversion is reached, the enzyme is filtered off. The acylated amine and the unreacted amine can then be separated based on their different chemical properties (e.g., via acid-base extraction or column chromatography).
- Deprotection: The acylated enantiomer is then hydrolyzed (e.g., using aqueous HCl) to yield the other pure enantiomer of **4-(1-Aminoethyl)benzonitrile**.

Applications in Medicinal Chemistry and Drug Design

The true value of **4-(1-Aminoethyl)benzonitrile** lies in its application as a pharmacologically significant building block. Its constituent parts each play a role in molecular recognition and interaction with biological targets.

The Benzonitrile Moiety: A Versatile Pharmacophore

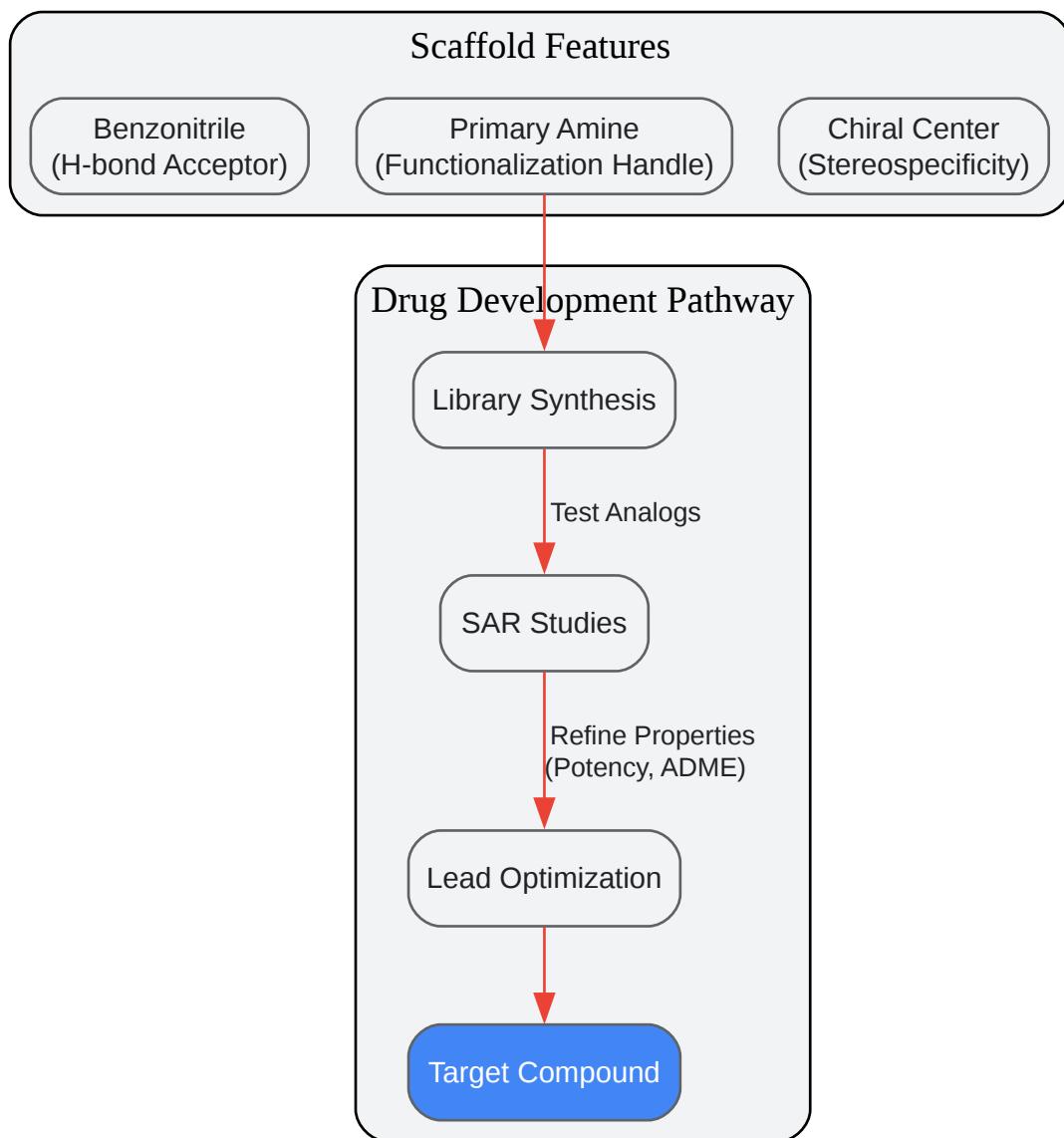
The benzonitrile group is a well-established pharmacophore found in numerous therapeutic agents.^[1] It is often employed as a bioisostere for other functional groups, like a carbonyl, serving as a potent hydrogen bond acceptor.^[6] This interaction is critical for the inhibitory activity of drugs targeting certain enzymes.

- Aromatase Inhibitors: In non-steroidal aromatase inhibitors like letrozole, the para-substituted nitrile group is essential for binding to the enzyme's active site, playing a key role in the treatment of estrogen-dependent breast cancer.[1][6]
- Potassium Channel Openers: The nitrile group can participate in crucial hydrogen bonding interactions within the binding pockets of ion channels. **4-(1-Aminoethyl)benzonitrile** itself has been investigated as a potential potassium channel opener for treating urge urinary incontinence.[3]

The α -Amino Nitrile Motif: Reversible Covalent Inhibition

The α -amino nitrile structure is a key feature in a class of modern pharmaceuticals that act as reversible covalent inhibitors. The nitrile group, positioned alpha to an amine, can reversibly interact with nucleophilic residues (like serine) in an enzyme's active site.

- DPP-IV Inhibitors: Drugs like Vildagliptin and Saxagliptin, used for treating type 2 diabetes, are α -amino nitriles. They inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is responsible for the degradation of incretins, thereby prolonging insulin secretion.[1][6] The chiral center of **4-(1-Aminoethyl)benzonitrile** makes it an attractive scaffold for designing novel, stereospecific inhibitors in this class.



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Caption: Role of **4-(1-Aminoethyl)benzonitrile** in a Drug Discovery Workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any research chemical. The hydrochloride salt of related compounds is classified as harmful.[7]

GHS Hazard Information (Typical for related compounds):

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation

Handling and Storage Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[5\]](#)[\[8\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[\[5\]](#)
- Handling: Avoid generating dust. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling.[\[8\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[8\]](#) Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[\[5\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(1-Aminoethyl)benzonitrile is more than a simple chemical intermediate; it is a strategically valuable tool in the armamentarium of the medicinal chemist. Its unique combination of a chiral amine and a versatile benzonitrile pharmacophore provides a robust scaffold for the development of novel therapeutics, particularly in the areas of metabolic disease and oncology. A thorough understanding of its synthesis, stereochemistry, and analytical profile, coupled with stringent safety practices, is paramount to unlocking its full potential in the laboratory and beyond.

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